molecular formula C9H10N4 B11914813 6-Methylquinoxaline-2,7-diamine

6-Methylquinoxaline-2,7-diamine

Cat. No.: B11914813
M. Wt: 174.20 g/mol
InChI Key: UTRSJFNWUPVGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinoxaline-2,7-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The structure of this compound includes a quinoxaline core with methyl and diamine substituents, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,7-diamine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One efficient method includes the reaction of 2,7-diaminoquinoxaline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts such as molecular iodine or cerium ammonium nitrate, often in refluxing ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoxaline-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

6-Methylquinoxaline-2,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylquinoxaline-2,7-diamine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives have been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, making them potential anticancer agents .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    Quinazoline: An isomeric compound with different nitrogen positioning.

    Cinnoline: Another isomer with a distinct arrangement of nitrogen atoms.

    Phthalazine: A related compound with a different ring structure.

Uniqueness: 6-Methylquinoxaline-2,7-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and diamine groups enhance its reactivity and potential as a pharmacological agent .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

6-methylquinoxaline-2,7-diamine

InChI

InChI=1S/C9H10N4/c1-5-2-7-8(3-6(5)10)13-9(11)4-12-7/h2-4H,10H2,1H3,(H2,11,13)

InChI Key

UTRSJFNWUPVGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.